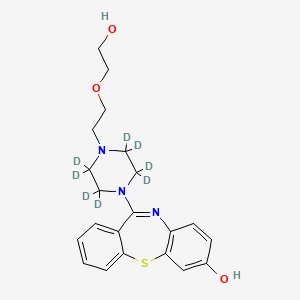
7-Hydroxy Quetiapine-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy Quetiapine-d8 is a deuterated form of 7-Hydroxy Quetiapine, which is a major active metabolite of the antipsychotic drug Quetiapine . Deuterium labeling is often used in pharmacokinetic studies to trace the metabolic pathways of drugs and to study their pharmacokinetics and pharmacodynamics .
Preparation Methods
The synthesis of 7-Hydroxy Quetiapine-d8 involves the incorporation of deuterium atoms into the molecular structure of 7-Hydroxy Quetiapine. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the efficient incorporation of deuterium . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity of the final product .
Chemical Reactions Analysis
7-Hydroxy Quetiapine-d8 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Various nucleophiles can substitute the hydroxyl group in the compound under appropriate conditions.
Common reagents and conditions used in these reactions include catalysts like palladium on carbon for hydrogenation reactions, and solvents like methanol or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
7-Hydroxy Quetiapine-d8 has several scientific research applications:
Chemistry: Used as a tracer in pharmacokinetic studies to understand the metabolic pathways of Quetiapine.
Biology: Helps in studying the biological effects and interactions of Quetiapine and its metabolites.
Medicine: Used in clinical research to monitor drug metabolism and to develop new therapeutic strategies.
Mechanism of Action
The mechanism of action of 7-Hydroxy Quetiapine-d8 is similar to that of its parent compound, Quetiapine. It acts as an antagonist at various neurotransmitter receptors, including serotonin 5HT2A and dopamine D2 receptors . This antagonism helps in alleviating symptoms of schizophrenia and bipolar disorder by balancing the levels of these neurotransmitters in the brain . The deuterium labeling does not significantly alter the pharmacological activity of the compound but helps in tracing its metabolic pathways .
Comparison with Similar Compounds
7-Hydroxy Quetiapine-d8 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
7-Hydroxy Quetiapine: The non-deuterated form, which is also a major active metabolite of Quetiapine.
Quetiapine Carboxylic Acid: Another metabolite of Quetiapine, which is used in drug monitoring.
Quetiapine Sulfoxide: A metabolite that is prevalent in patient urine and used in adherence monitoring.
The uniqueness of this compound lies in its use as a tracer in pharmacokinetic studies, providing valuable insights into the metabolism and pharmacodynamics of Quetiapine .
Properties
Molecular Formula |
C21H25N3O3S |
|---|---|
Molecular Weight |
407.6 g/mol |
IUPAC Name |
6-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepin-2-ol |
InChI |
InChI=1S/C21H25N3O3S/c25-12-14-27-13-11-23-7-9-24(10-8-23)21-17-3-1-2-4-19(17)28-20-15-16(26)5-6-18(20)22-21/h1-6,15,25-26H,7-14H2/i7D2,8D2,9D2,10D2 |
InChI Key |
VEGVCHRFYPFJFO-UFBJYANTSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C2=NC3=C(C=C(C=C3)O)SC4=CC=CC=C42)([2H])[2H])[2H] |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=C(C=C(C=C3)O)SC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















